molecular formula C14H18F3N3O2 B8562133 N,N-dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)piperidin-4-amine

N,N-dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)piperidin-4-amine

Cat. No.: B8562133
M. Wt: 317.31 g/mol
InChI Key: UOPFBJWYSPVIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-1-(2-nitro-4-(trifluoromethyl)phenyl)piperidin-4-amine is a useful research compound. Its molecular formula is C14H18F3N3O2 and its molecular weight is 317.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H18F3N3O2

Molecular Weight

317.31 g/mol

IUPAC Name

N,N-dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-amine

InChI

InChI=1S/C14H18F3N3O2/c1-18(2)11-5-7-19(8-6-11)12-4-3-10(14(15,16)17)9-13(12)20(21)22/h3-4,9,11H,5-8H2,1-2H3

InChI Key

UOPFBJWYSPVIOU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 1-benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride (6.7 g, 23 mmol) was added Pd/C (10%, 2.4 g) under argon. Methanol (100 ml) was added via syringe, and H2 gas was introduced and the mixture stirred vigorously under an atmosphere of H2. After 48 h, the mixture was flushed with nitrogen, filtered through celite and concentrated to afford a mixture of starting material and N,N-dimethylpiperidin-4-amine dihydrochloride as a white solid. This solid was treated with 1-Fluoro-2-nitro-4-trifluoromethyl-benzene (3.2 ml, 22.9 mmol), triethylamine (12.7 ml, 92 mmol), and 50 ml dry THF. The mixture was heated to 75° C. with a water-cooled reflux condenser for 12 h. The mixture was allowed to cool to ambient temperature, was filtered through a fritted funnel, and concentrated to an orange oil. The residue was purified by silica gel chromatography (MC/MeOH/conc. NH4OH) to give the desired product as an orange oil. MS (m/z): 318.1 (M+H)+. Calc'd for C14H18F3N3O2: 317.31.
Name
1-benzyl-N,N-dimethylpiperidin-4-amine dihydrochloride
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6.7 g
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reactant
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2.4 g
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3.2 mL
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12.7 mL
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50 mL
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100 mL
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Synthesis routes and methods II

Procedure details

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